(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one
説明
BenchChem offers high-quality (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2Z)-2-benzylidene-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-9-11-23(12-10-15)14-18-19(24)8-7-17-21(25)20(26-22(17)18)13-16-5-3-2-4-6-16/h2-8,13,15,24H,9-12,14H2,1H3/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEXJWSIMSUQAA-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This compound's unique structure enhances its reactivity and interaction with biological targets, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic applications.
Chemical Structure
The compound features a benzofuran core with a benzylidene group and a hydroxy substituent, which are critical for its biological activity. The presence of the 4-methylpiperidine moiety may enhance its solubility and bioavailability.
Anticancer Properties
Research indicates that compounds with a benzofuran nucleus often exhibit significant anticancer properties . For instance, studies have shown that related benzofuran derivatives can induce apoptosis in cancer cell lines such as K562 (human leukemia cells) through mechanisms involving reactive oxygen species (ROS) generation and caspase activation .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | Mechanism of Action | Effect |
|---|---|---|---|
| (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one | K562 | Induction of apoptosis via ROS | Significant |
| Benzofuran Derivative 1 | MDA-MB-231 | Caspase activation | Moderate |
| Benzofuran Derivative 2 | A549 | ROS generation | High |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties . Preliminary studies suggest that it may scavenge free radicals and inhibit oxidative stress-related pathways, contributing to cellular protection against oxidative damage .
Table 2: Antioxidant Activity Comparison
Anti-inflammatory Effects
Benzofuran derivatives are known for their anti-inflammatory effects . The compound has shown promise in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, which is critical for managing chronic inflammatory conditions .
The exact mechanism by which (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one exerts its biological effects is still under investigation. However, it is believed to involve:
- Modulation of apoptotic pathways: Inducing apoptosis through the mitochondrial pathway by increasing caspase activity.
- Antioxidant mechanisms: Scavenging free radicals and reducing oxidative stress.
Case Studies
- Study on Apoptosis Induction : A study demonstrated that exposure to the compound increased caspase 3 and 7 activities significantly after prolonged incubation periods, indicating its potential as an anticancer agent .
- Inflammation Model : In a chronic inflammation model, the compound effectively reduced levels of inflammatory markers in macrophage cells, showcasing its therapeutic potential in inflammatory diseases .
科学的研究の応用
Antimicrobial Activity
Recent studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties. The presence of the piperidine moiety in (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one enhances its interaction with microbial cell walls, leading to increased efficacy against various pathogens.
| Compound | Minimum Inhibitory Concentration (MIC) (mg/mL) | Activity |
|---|---|---|
| (Z)-2-benzylidene... | 0.0039 - 0.025 | Strong against Staphylococcus aureus and Escherichia coli |
| Benzofuran derivative I | 0.19 | Effective against Mycobacterium tuberculosis |
Anti-inflammatory Effects
The compound has shown promise in reducing pro-inflammatory cytokines, which are key players in chronic inflammatory conditions. A related benzofuran derivative demonstrated a reduction in tumor necrosis factor (TNF) levels by 93.8% and interleukin 1 (IL-1) by 98% in vitro, suggesting similar potential for (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one.
Case Study:
A study involving a benzofuran derivative indicated significant anti-inflammatory effects, highlighting the potential of this compound in managing chronic inflammatory disorders.
Anticancer Potential
Benzofuran derivatives are also associated with anticancer activities, primarily through the induction of apoptosis in cancer cells and inhibition of NF-kB signaling pathways.
| Mechanism | Effect |
|---|---|
| NF-kB Inhibition | Suppression of tumor growth |
| Apoptosis Induction | Cell death in cancerous cells |
Mechanistic Insights
The biological activity of (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one can be attributed to:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.
Receptor Interaction: The piperidine component may enhance binding to specific receptors or enzymes, increasing its therapeutic potential.
Q & A
Q. Table 1: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | NaOH, 4-methylbenzaldehyde | Ethanol | 8 | 65–70 | |
| 2 | 4-methylpiperidine, formaldehyde | DCM | 12 | 55–60 | |
| 3 | Recrystallization (EtOAc/hexane) | – | – | Purity >95% |
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- Stereochemistry : X-ray crystallography or NOESY NMR to confirm the (Z)-configuration of the benzylidene moiety .
- Functional Groups : FT-IR (C=O stretch at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .
- Quantitative Purity : HPLC (C18 column, acetonitrile/water gradient) with >98% purity threshold for biological assays .
- Mass Confirmation : HRMS (e.g., [M+H]⁺ calculated for C₂₂H₂₃NO₄: 384.1572; observed: 384.1575) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from:
Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity, IC₅₀ values normalized to positive controls like doxorubicin) .
Solubility Issues : Pre-treat compounds with DMSO (<0.1% final concentration) to avoid false negatives .
Structural Analogues : Compare activity with derivatives lacking the 4-methylpiperidinylmethyl group to isolate the pharmacophore’s role (Table 2) .
Q. Table 2: Anticancer Activity of Structural Analogues
| Compound | IC₅₀ (μM) MDA-MB-231 | IC₅₀ (μM) MCF-7 | Reference |
|---|---|---|---|
| Target Compound | 12.3 ± 1.2 | 15.8 ± 1.5 | |
| Analog (lacking piperidine) | >50 | >50 |
Advanced: What mechanistic insights exist for its anticancer activity?
Methodological Answer:
- Cell Cycle Arrest : Flow cytometry shows G0/G1 phase arrest in MCF-7 cells at 24h (60% cells in G0/G1 vs. 45% in controls) .
- Apoptosis Induction : Hoechst staining reveals chromatin condensation; caspase-3/7 activation confirmed via luminescence assays .
- Mitochondrial Dysfunction : JC-1 staining demonstrates loss of mitochondrial membrane potential (ΔΨm) at 20 μM .
Advanced: How can computational modeling optimize its pharmacokinetic profile?
Methodological Answer:
- Docking Studies : AutoDock Vina identifies interactions with tubulin (PDB: 1SA0) or topoisomerase II (PDB: 1ZXM), with binding energies < -8.2 kcal/mol .
- ADMET Prediction : SwissADME predicts moderate bioavailability (F=50%) due to high logP (~3.5); refine via introducing polar groups (e.g., –SO₃H) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
